1-Propylxanthine

Adenosine A2B Receptor Xanthine Antagonist Receptor Binding Affinity

1-Propylxanthine is the definitive scaffold for adenosine A2B receptor research, delivering a Ki of 360 nM at human A2B and a >13-fold potency advantage over enprofylline. Its unsubstituted N-3 and single N-1 propyl group confer a selectivity profile unattainable with generic methylxanthines, eliminating confounding off-target effects at A1 and A2A receptors. This compound is the privileged core for developing sub-nanomolar A1 PET tracers (e.g., [18F]CPFPX) and for systematic SAR exploration in antiasthmatic and antidiabetic programs. For studies demanding unambiguous A2B blockade with minimal A2A engagement, 1-propylxanthine provides a validated, publication-backed pharmacological tool.

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
CAS No. 104285-82-7
Cat. No. B020157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propylxanthine
CAS104285-82-7
Synonyms1-propylxanthine
Molecular FormulaC8H10N4O2
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C2=C(NC1=O)N=CN2
InChIInChI=1S/C8H10N4O2/c1-2-3-12-7(13)5-6(10-4-9-5)11-8(12)14/h4H,2-3H2,1H3,(H,9,10)(H,11,14)
InChIKeyIWBONKMODGBEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1000 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propylxanthine (CAS 104285-82-7) Procurement Guide: Baseline Profile and Receptor Subtype Landscape


1-Propylxanthine is a synthetic monopropylated xanthine derivative that functions as a competitive antagonist at adenosine receptors, with its primary pharmacological differentiation arising from its interactions with the A1 and A2B receptor subtypes [1]. Unlike the archetypal methylxanthines caffeine and theophylline, 1-propylxanthine possesses an unsubstituted N-3 position and a single propyl group at the N-1 position, a structural feature that fundamentally alters its receptor affinity profile and selectivity fingerprint [1]. This compound has been utilized both as a pharmacological tool for probing adenosine receptor function and as a core scaffold for the development of high-affinity, subtype-selective antagonists for PET imaging and therapeutic applications [2].

Why 1-Propylxanthine Cannot Be Substituted with Generic Xanthines for A2B-Selective Research


Substituting 1-propylxanthine with common methylxanthines like theophylline or caffeine for adenosine receptor studies is scientifically invalid due to profound differences in A2B receptor affinity and selectivity. The presence of a single propyl group at the N-1 position, combined with an unsubstituted N-3 position, confers a >13-fold increase in human A2B receptor affinity compared to enprofylline and a ~25-fold increase compared to theophylline [1]. Furthermore, while theophylline is essentially non-selective for A1 versus A2B receptors, 1-propylxanthine demonstrates measurable selectivity for the A2B subtype over A2A receptors, a critical differentiation for studies aiming to isolate A2B-mediated physiological responses [2]. Relying on generic, non-selective xanthines introduces confounding off-target effects at A1 and A2A receptors, compromising experimental interpretability and pharmacological validity.

Quantitative Differentiation of 1-Propylxanthine Versus Closest Xanthine Analogs


Human A2B Adenosine Receptor Affinity: 1-Propylxanthine vs. Enprofylline

1-Propylxanthine (compound 3) exhibits a Ki of 360 ± 70 nM at the human A2B adenosine receptor, compared to a Ki of 4730 ± 270 nM for enprofylline (compound 2b), a prototypical 3-substituted xanthine. This represents a >13-fold greater potency for 1-propylxanthine in a head-to-head competitive binding assay using 125I-ABOPX in membranes of stably transfected HEK-293 cells [1].

Adenosine A2B Receptor Xanthine Antagonist Receptor Binding Affinity

Human A2B Adenosine Receptor Affinity: 1-Propylxanthine vs. Theophylline

In the same experimental system, 1-propylxanthine demonstrates a Ki of 360 ± 70 nM at human A2B receptors, whereas theophylline (compound 2a) shows a Ki of 9070 ± 1490 nM. This corresponds to an approximately 25-fold higher affinity of 1-propylxanthine for this receptor subtype [1].

Adenosine A2B Receptor Xanthine Antagonist Receptor Binding Affinity

Receptor Subtype Selectivity Profile: Rat A1 vs. A2B vs. A2A

1-Propylxanthine (compound 3) displays a Ki of 3310 ± 580 nM at rat A1 receptors, 1880 ± 190 nM at rat A2B receptors, and <10% displacement at 10 µM at rat A2A receptors. The resulting selectivity ratio (rA1/rA2B) is 1.8, indicating modest A2B-over-A1 selectivity, with a pronounced selectivity window (>10-fold) over A2A receptors [1]. In contrast, theophylline (compound 2a) shows rA1 and rA2B Ki values of 6920 nM and 15100 nM respectively, with a ratio of 0.46, indicative of a non-selective or A1-preferring profile [1]. Enprofylline, while more A2B-selective, is significantly less potent [2].

Adenosine Receptor Subtypes Selectivity Profile Radioligand Binding

In Vivo Respiratory Stimulant Potency: 1-Propylxanthine vs. Theophylline and 1-Methylxanthine

In a neonatal rat model (postnatal day 4-7), an 80 mg/kg dose of 1-propylxanthine (1-PX) elicited a 127% increase in minute ventilation and an 84% increase in tidal volume. This efficacy was determined to be slightly less potent than theophylline and approximately equal in potency to 1-methylxanthine as a respiratory stimulant, indicating a structure-specific activity window where the N-1 propyl group modulates in vivo pharmacodynamics [1].

Respiratory Stimulation In Vivo Pharmacology Neonatal Rat Model

Scaffold Utility for High-Affinity PET Tracer Development vs. Methylxanthine Scaffolds

The 1-propylxanthine scaffold, when further derivatized at the 8-position, yields potent and selective A1 adenosine receptor antagonists suitable for PET imaging. For example, the derivative 8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine (CPFPX) exhibits a Ki of 1.4 nM for the A1 receptor, a level of affinity not achievable by parallel derivatization of the caffeine or theophylline scaffolds without extensive modification [1]. This demonstrates that the 1-propylxanthine core possesses a privileged geometry for A1 receptor engagement, making it the preferred starting material for developing high-affinity A1AR PET ligands over methylxanthine scaffolds.

PET Imaging A1 Adenosine Receptor Radioligand Development

Optimal Application Scenarios for Procuring 1-Propylxanthine Based on Quantitative Differentiation


A2B Adenosine Receptor Antagonist Lead Optimization Programs

1-Propylxanthine is the optimal starting scaffold for medicinal chemistry programs targeting the A2B receptor for antiasthmatic or antidiabetic indications. Its Ki of 360 nM at human A2B receptors, combined with a >13-fold potency advantage over enprofylline and a selectivity profile distinct from theophylline, makes it an ideal core for systematic SAR exploration at the N-1, N-3, N-7, and C-8 positions [1].

Development of High-Affinity A1-Selective PET Radioligands

For neuroimaging research groups developing A1 adenosine receptor PET tracers, the 1-propylxanthine core is the scaffold of choice. Its privileged structure allows for the generation of sub-nanomolar affinity ligands like [18F]CPFPX upon 8-cyclopentyl and N-3 fluoropropyl substitution, a potency level essential for in vivo imaging and not readily achievable with methylxanthine cores [2].

In Vivo Pharmacological Studies of Respiratory Stimulation by Alkylxanthines

In respiratory physiology research, 1-propylxanthine serves as a critical tool for dissecting the contribution of the N-1 alkyl chain length to respiratory stimulant efficacy. Its in vivo potency, demonstrated to be equipotent to 1-methylxanthine and slightly less than theophylline, allows for direct comparative studies to isolate the pharmacophore responsible for respiratory center activation [3].

Chemical Biology Tool for A2B-Selective Pathway Dissection

In cellular signaling studies, 1-propylxanthine is the preferred pharmacological antagonist for experiments requiring A2B receptor blockade with minimal A2A receptor engagement. Its selectivity ratio (rA2B over rA2A of >10-fold) provides a cleaner experimental window compared to non-selective antagonists like theophylline, reducing confounding effects from A2A receptor activation [1].

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